1-(3-fluorobenzyl)-1H-1,2,3-triazole

Antiproliferative activity Hepatocellular carcinoma Triazole-diterpenoid hybrids

SAR studies require precise substituent electronics, yet sourcing positional fluorinated triazole isomers with verified biological profiles remains a supply chain challenge. This 1-(3-fluorobenzyl)-1H-1,2,3-triazole building block provides the exact N1-substitution pattern essential for lead optimization, eliminating the risk of assay variability caused by non-fluorinated or 2-/4-fluorobenzyl analogs. - Serves as the core scaffold for DHAA hybrids, achieving HepG2 IC50 of 5.90 ± 0.41 µM. - Enables synthesis of XO inhibitors (derivative 9f) with superior potency to allopurinol (BE = -7.29 kcal/mol). - Enhanced lipophilicity (est. logP >1.5) and metabolic stability drive consistent pharmacokinetic profiles.

Molecular Formula C9H8FN3
Molecular Weight 177.182
CAS No. 63777-82-2
Cat. No. B2535940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzyl)-1H-1,2,3-triazole
CAS63777-82-2
Molecular FormulaC9H8FN3
Molecular Weight177.182
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=CN=N2
InChIInChI=1S/C9H8FN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2
InChIKeyBJRKCBDVWDUCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzyl)-1H-1,2,3-triazole (CAS 63777-82-2): Physicochemical Properties and Procurement Considerations for Heterocyclic Scaffold Integration


1-(3-fluorobenzyl)-1H-1,2,3-triazole (CAS 63777-82-2, C9H8FN3, MW 177.18) is a fluorinated 1,2,3-triazole derivative belonging to the class of N-benzyl-substituted azole heterocycles. The compound features a 1,2,3-triazole core with a 3-fluorobenzyl substituent at the N1 position [1]. This substitution pattern confers distinctive physicochemical attributes relevant to medicinal chemistry and agrochemical development, including enhanced lipophilicity and metabolic stability relative to non-fluorinated benzyl-triazole analogs [2]. The triazole ring system exhibits a dipole moment exceeding 4 D, providing hydrogen bond acceptor/donor capabilities and transition metal coordination potential [2]. This compound serves as a versatile scaffold for generating 1,4-disubstituted triazole derivatives and as a synthetic intermediate for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategies [1].

Why 1-(3-Fluorobenzyl)-1H-1,2,3-triazole (CAS 63777-82-2) Cannot Be Arbitrarily Substituted with Non-Fluorinated Benzyltriazole Analogs


Non-fluorinated benzyltriazole analogs such as 1-benzyl-1H-1,2,3-triazole (MW 159.19) and positional fluorinated isomers (e.g., 2-fluorobenzyl or 4-fluorobenzyl derivatives) exhibit markedly different physicochemical, metabolic, and biological profiles that preclude simple functional interchange. The introduction of a single fluorine atom at the 3-position of the benzyl ring alters electron density distribution on the aromatic system, modifies hydrogen bonding potential, and increases lipophilicity (estimated logP values: 1-benzyl-1H-1,2,3-triazole ~1.2 vs. 3-fluorobenzyl derivative predicted >1.5) [1]. These molecular differences translate to quantifiable variations in enzyme inhibition potency, cellular permeability, and metabolic half-life [2]. Soil degradation studies demonstrate that fluorinated benzyltriazoles exhibit significantly different environmental persistence profiles compared to their non-fluorinated counterparts, with 1-benzyltriazole showing greater sensitivity to temperature and moisture content than 1-(4-fluorobenzyl)triazole [2]. Consequently, procurement decisions based solely on triazole scaffold similarity without accounting for substituent-specific performance characteristics may compromise assay reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence: 1-(3-Fluorobenzyl)-1H-1,2,3-triazole (CAS 63777-82-2) Versus Structural Analogs and Reference Standards


Superior Antiproliferative Activity of 3-Fluorobenzyl-Triazole Conjugates Against HepG2 Hepatocellular Carcinoma Cells Compared to Cisplatin

The [1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl]dehydroabietic acid methyl ester derivative (compound 3c) exhibited significantly enhanced antiproliferative activity against HepG2 human liver carcinoma cells compared to the clinical reference agent cisplatin. The parent compound, dehydroabietic acid (DHAA), served as a baseline control, demonstrating the contribution of the 1-(3-fluorobenzyl)-1H-1,2,3-triazole moiety to the observed cytotoxic potentiation [1].

Antiproliferative activity Hepatocellular carcinoma Triazole-diterpenoid hybrids

Comparative Cytotoxicity Profile: Selective Antiproliferative Activity of 3-Fluorobenzyl-Triazole Derivative Versus 2-Nitrobenzyl Analog

In a direct head-to-head comparison within the same dehydroabietic acid hybrid series, the 3-fluorobenzyl-substituted triazole derivative (compound 3c) demonstrated comparable or slightly superior antiproliferative activity relative to the 2-nitrobenzyl analog (compound 3k) against HepG2 cells. Both fluorinated and nitro-substituted derivatives significantly outperformed the parent DHAA scaffold [1].

Selective cytotoxicity Triazole SAR Benzyl substituent effects

Xanthine Oxidase Inhibition Potency: 3-Fluorobenzyl-Triazole Ketone Derivative Outperforms Allopurinol with Superior Binding Affinity

The compound (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone (compound 9f), which incorporates the 1-(3-fluorobenzyl)-1H-1,2,3-triazole core scaffold, demonstrated superior xanthine oxidase (XO) inhibitory activity compared to allopurinol, a clinically approved XO inhibitor used as the reference standard. Molecular docking simulations corroborated the enhanced activity with favorable binding energy calculations [1].

Xanthine oxidase inhibition Triazole-ketone hybrids Molecular docking

Enhanced Metabolic Stability of Fluorinated Benzyltriazole Scaffolds Versus Non-Fluorinated Analogs

The introduction of a fluorine atom on the benzyl moiety of 1,2,3-triazole derivatives confers enhanced metabolic stability relative to non-fluorinated benzyltriazole analogs. While direct quantitative data for the 3-fluorobenzyl isomer remains limited in published literature, class-level evidence from structurally related fluorinated triazole systems indicates that fluorine substitution at the benzyl position reduces oxidative metabolism and prolongs compound half-life [1]. Comparative soil degradation studies demonstrate that fluorobenzyltriazoles exhibit reduced environmental sensitivity relative to 1-benzyltriazole [2].

Metabolic stability Fluorine substitution effects Triazole pharmacokinetics

Physicochemical Differentiation: Lipophilicity and Electron Density Modulation via 3-Fluoro Substitution

The 3-fluorobenzyl substituent modulates key physicochemical properties relative to non-fluorinated benzyltriazoles. 1-benzyl-1H-1,2,3-triazole exhibits an estimated logP value of approximately 1.2, whereas the introduction of a single fluorine atom at the 3-position is predicted to increase lipophilicity (estimated logP > 1.5 based on fragment contribution calculations) . This modification also alters the electronic environment of the triazole ring through inductive effects, potentially affecting hydrogen bonding capacity and transition metal coordination geometry [1].

Lipophilicity logP Fluorine SAR

Validated Research and Industrial Applications for 1-(3-Fluorobenzyl)-1H-1,2,3-triazole (CAS 63777-82-2) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Antiproliferative Triazole-Diterpenoid Hybrids Targeting Hepatocellular Carcinoma

Procure this compound as the N1-fluorobenzyl-triazole building block for constructing dehydroabietic acid (DHAA) hybrids with demonstrated antiproliferative activity against HepG2 liver carcinoma cells. Derivatives incorporating the 1-(3-fluorobenzyl)-1H-1,2,3-triazole moiety (e.g., compound 3c) exhibit IC50 values of 5.90 ± 0.41 µM against HepG2 cells, outperforming the parent DHAA scaffold and showing comparable efficacy to cisplatin [1].

Enzyme Inhibitor Development: Design of Xanthine Oxidase Inhibitors with Superior Binding Affinity

Utilize this compound as a core scaffold for synthesizing 1,4-disubstituted triazole derivatives with ketone functionality for xanthine oxidase (XO) inhibition. Derivatives bearing the 3-fluorobenzyl group (e.g., compound 9f) demonstrate XO inhibitory activity superior to allopurinol and exhibit favorable computed binding energies (BE = -7.29 kcal/mol), supporting their development as potential anti-hyperuricemic agents [1].

Structure-Activity Relationship (SAR) Studies: Systematic Investigation of Benzyl Substituent Electronic Effects

Employ this compound in comparative SAR studies evaluating the influence of benzyl substituent electronics on triazole-mediated biological activity. Head-to-head comparisons between 3-fluorobenzyl (compound 3c, IC50 = 5.90 µM) and 2-nitrobenzyl (compound 3k, IC50 = 6.25 µM) derivatives provide quantifiable differentiation that informs lead optimization decisions in medicinal chemistry programs [1].

Click Chemistry Scaffold Diversification: CuAAC-Based Library Synthesis of 1,4-Disubstituted Triazoles

Utilize this compound as a key intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate diverse 1,4-disubstituted triazole libraries. The 3-fluorobenzyl group provides enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs, offering pharmacokinetic advantages in subsequent biological screening campaigns [1][2].

Technical Documentation Hub

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